6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride is a pyrimidine derivative characterized by its unique molecular structure that includes a cyclopropyl group and an aminoethyl side chain. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is with a molecular weight of approximately 179.22 g/mol. It is commonly utilized in research settings, particularly in studies related to its pharmacological properties.
The compound is classified under pyrimidine derivatives, which are known for their diverse biological activities including antiviral, anticancer, and anti-inflammatory properties. It can also be found in various chemical databases such as PubChem, which provides detailed information on its structure and potential applications.
The synthesis of 6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride can be achieved through several methodologies. One common approach involves the use of cyclization reactions involving amino acids or amines with pyrimidine precursors.
The synthesis may vary based on specific experimental conditions and desired purity levels .
The molecular structure of 6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride can be represented using various notations:
InChI=1S/C9H13N3O/c10-3-4-12-6-11-8(5-9(12)13)7-1-2-7/h5-7H,1-4,10H2
C1CC1C2=CC(=O)N(C=N2)CCN
These representations highlight the connectivity between atoms within the molecule, emphasizing its cyclic and functional groups.
The compound features a cyclopropyl ring attached to a pyrimidine core, which is further substituted with an aminoethyl group at the 6-position. This unique arrangement contributes to its biological activity.
6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .
The mechanism of action for 6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride primarily involves its interaction with biological targets such as enzymes or receptors:
These mechanisms contribute to its therapeutic potential in treating conditions such as cancer and viral infections .
The physical properties of 6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride include:
Key chemical properties include:
These properties are vital for understanding how the compound behaves in biological systems and during chemical manipulations .
6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride has several applications in scientific research:
Its diverse applications underline its significance in medicinal chemistry and drug development .
CAS No.: 864821-90-9
CAS No.:
CAS No.:
CAS No.: 610764-96-0